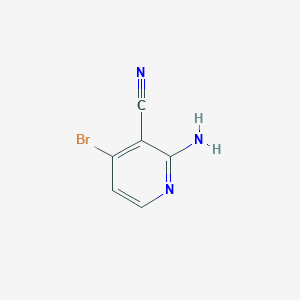

2-Amino-4-bromonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-bromopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-1-2-10-6(9)4(5)3-8/h1-2H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTGAADDVCCUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152617-15-6 | |

| Record name | 2-amino-4-bromopyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Handling of 2-Amino-4-bromonicotinonitrile

[1]

Document Control:

-

Subject: 2-Amino-4-bromonicotinonitrile (CAS: 1152617-15-6)[1][2][3]

-

Role: Senior Application Scientist

-

Context: Drug Discovery & Synthetic Optimization

Executive Summary

2-Amino-4-bromonicotinonitrile is a critical heterocyclic building block, predominantly utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1] Its unique substitution pattern—featuring an electron-withdrawing nitrile group and a reactive bromine handle adjacent to an amino group—makes it a versatile scaffold for nucleophilic aromatic substitutions (

This guide provides a definitive technical analysis of its solubility profile, offering researchers the data needed to optimize reaction conditions and design efficient purification protocols.[1]

Physicochemical Identity

Before establishing solubility parameters, we must define the structural determinants that dictate solvent interaction.[1]

| Property | Value | Implication for Solubility |

| Chemical Name | 2-Amino-4-bromonicotinonitrile | -- |

| CAS Number | 1152617-15-6 | Primary commercial identifier.[1] |

| Molecular Weight | 198.02 g/mol | Low MW facilitates dissolution in small volumes.[1] |

| LogP (Predicted) | ~1.15 | Moderately lipophilic; suggests good organic solubility.[1] |

| H-Bond Donors | 1 ( | Capable of H-bonding with protic solvents.[1] |

| H-Bond Acceptors | 3 (Pyridine N, Nitrile N, Amino N) | High affinity for polar aprotic solvents.[1] |

Structural Insight: The presence of the amino group (

Solubility Profile

The following data represents a Practical Solubility Profile derived from synthetic application standards and physicochemical properties.

Solvent Compatibility Matrix[1]

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Preferred for |

| Polar Protic | Ethanol, Methanol | Moderate (Hot) / Low (Cold) | Ideal for recrystallization .[1] Soluble at reflux; precipitates upon cooling.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (>50 mg/mL) | Used for liquid-liquid extraction (work-up).[1] |

| Ethers | THF, 1,4-Dioxane | Good | Standard solvents for Suzuki couplings.[1] |

| Esters | Ethyl Acetate | Moderate | Used as the organic phase in extractions or silica gel chromatography.[1] |

| Non-Polar | Hexanes, Heptane | Insoluble | Anti-solvent used to crash out the product.[1] |

| Aqueous | Water | Insoluble (Neutral pH) | Used to wash away inorganic salts during work-up.[1] |

Critical Note: Solubility in water can be drastically increased by acidification (protonation of the pyridine nitrogen), but this may hydrolyze the nitrile group under vigorous conditions.[1] Maintain neutral pH unless intended otherwise.

Experimental Protocols

To ensure reproducibility, use the following self-validating protocols for solubility determination and purification.

Protocol A: Gravimetric Solubility Determination

This protocol is the "Gold Standard" for determining exact solubility limits when literature data is sparse.[1]

Objective: Determine the saturation point of 2-Amino-4-bromonicotinonitrile in a target solvent (e.g., Ethanol).

-

Preparation: Dry a 20 mL scintillation vial and weigh it (

). -

Saturation: Add 100 mg of the compound to the vial.

-

Solvation: Add the target solvent in 100

L increments, sonicating for 60 seconds between additions. Maintain temperature at 25°C. -

Equilibrium: Once dissolved, continue adding compound until a visible precipitate persists (saturated solution). Stir for 4 hours.

-

Filtration: Filter the supernatant through a 0.45

m PTFE syringe filter into a pre-weighed vial ( -

Evaporation: Evaporate the solvent under vacuum (Genevac or Rotavap) until mass is constant.

-

Calculation:

Protocol B: Purification via Anti-Solvent Recrystallization

Context: Post-reaction purification to remove impurities without chromatography.[1]

-

Dissolution: Dissolve crude 2-Amino-4-bromonicotinonitrile in the minimum amount of hot Ethanol (reflux, ~78°C).

-

Hot Filtration: If insoluble particles remain, filter while hot to remove inorganic salts.[1]

-

Nucleation: Allow the solution to cool slowly to Room Temperature (RT).

-

Anti-Solvent Addition: Dropwise add Water (or Hexane if using Ethyl Acetate) until persistent turbidity is observed.[1]

-

Crystallization: Cool the mixture to 4°C for 2 hours.

-

Collection: Filter the crystals and wash with cold anti-solvent (e.g., 10% Ethanol/Water).

Visualizing the Workflow

The following diagrams illustrate the logic flow for solubility determination and solvent selection.

Diagram 1: Gravimetric Solubility Workflow

This linear process ensures accurate data generation for internal lab records.[1]

Caption: Step-by-step gravimetric workflow for determining precise solubility limits in the lab.

Diagram 2: Solvent Selection Decision Tree

Choose the right solvent based on your experimental goal (Reaction vs. Purification).[1]

Caption: Decision logic for selecting solvents for 2-Amino-4-bromonicotinonitrile based on application.

References

Sources

- 1. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1152617-15-6|2-Amino-4-bromonicotinonitrile|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-Amino-4-methylpentanenitrile | C6H12N2 | CID 13352438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-氨基-4-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Ethyl caprylate | 106-32-1 [chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-bromonicotinonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-Amino-4-bromonicotinonitrile, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis. It details established methodologies, presents a validated, step-by-step experimental protocol, and offers insights into the underlying reaction mechanisms. The guide emphasizes practical, field-proven insights to ensure reproducibility and high yields, grounded in authoritative scientific literature.

Introduction: The Significance of 2-Amino-4-bromonicotinonitrile in Drug Discovery

2-Amino-4-bromonicotinonitrile is a versatile heterocyclic intermediate of significant interest in the pharmaceutical industry. Its structure, featuring a pyridine ring substituted with an amino group, a nitrile group, and a bromine atom, offers multiple points for chemical modification. This trifunctional nature makes it an exceptionally valuable scaffold for constructing complex molecular architectures. The bromine atom, in particular, serves as a convenient handle for introducing further diversity through various cross-coupling reactions, enabling the synthesis of a wide array of biologically active compounds. Its derivatives have been explored for a range of therapeutic applications, highlighting the importance of robust and scalable synthetic methods to access this key intermediate.

Strategic Analysis of Synthetic Pathways

The synthesis of 2-Amino-4-bromonicotinonitrile can be approached through several strategic routes. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of production, and safety considerations. The most prevalent and practical approach involves the direct bromination of a suitable 2-aminonicotinonitrile precursor.

Pathway A: Direct Bromination of 2-Aminonicotinonitrile

This is often the most direct and atom-economical approach. The core of this strategy lies in the electrophilic aromatic substitution of 2-aminonicotinonitrile. The amino group at the 2-position is a strong activating group, directing electrophiles to the ortho and para positions (C3, C5, and C4, respectively, relative to the activating group). However, achieving regioselectivity for the C4 position can be a challenge and often requires careful control of reaction conditions.

-

Causality Behind Experimental Choices : The choice of brominating agent and solvent system is critical to control the regioselectivity and prevent over-bromination. While elemental bromine (Br₂) can be used, it is highly reactive and can lead to multiple bromination products. N-Bromosuccinimide (NBS) is often a milder and more selective alternative. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), to facilitate the dissolution of the starting material and reagents. The addition of a catalyst, such as a Lewis acid, can sometimes be employed to enhance the reaction rate, though it may also decrease selectivity.

Recommended Experimental Protocol: Synthesis via Bromination of 2-Aminonicotinonitrile

This section provides a detailed, step-by-step methodology for the synthesis of 2-Amino-4-bromonicotinonitrile, designed for reproducibility and high yield in a laboratory setting.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| 2-Aminonicotinonitrile | C₆H₅N₃ | 119.12 | 10.0 g (83.9 mmol) | Commercially Available |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 15.7 g (88.1 mmol) | Commercially Available |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 200 mL | Anhydrous Grade |

| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | As needed | |

| Deionized Water | H₂O | 18.02 | As needed | |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Reagent Grade |

| Hexanes | C₆H₁₄ | 86.18 | As needed | Reagent Grade |

Step-by-Step Procedure

-

Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinonitrile (10.0 g, 83.9 mmol).

-

Dissolution : Add 200 mL of anhydrous acetonitrile to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

-

Reagent Addition : In a single portion, add N-bromosuccinimide (15.7 g, 88.1 mmol) to the stirred solution.

-

Reaction Monitoring : Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting material spot is no longer visible.

-

Workup : Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Extraction : Dissolve the resulting residue in ethyl acetate (200 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 100 mL) followed by deionized water (1 x 100 mL).

-

Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

-

Isolation and Characterization : Combine the fractions containing the pure product and concentrate under reduced pressure to afford 2-Amino-4-bromonicotinonitrile as a solid. The expected yield is typically in the range of 60-75%. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Insights

The bromination of 2-aminonicotinonitrile with NBS proceeds via an electrophilic aromatic substitution mechanism. The amino group at the C2 position strongly activates the pyridine ring towards electrophilic attack.

The Role of the Activating Group

The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the pyridine ring, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by an electrophile.

Generation of the Electrophile and Reaction Pathway

N-Bromosuccinimide serves as the source of the electrophilic bromine. The reaction is believed to proceed through the formation of a bromonium ion (Br⁺) or a polarized NBS molecule that is attacked by the electron-rich pyridine ring. The attack preferentially occurs at the C4 position, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation by a weak base (such as the succinimide anion) restores the aromaticity of the ring and yields the final product, 2-Amino-4-bromonicotinonitrile.

Caption: Overall synthetic workflow diagram.

Conclusion

The synthesis of 2-Amino-4-bromonicotinonitrile is a critical process for the advancement of various drug discovery programs. The method detailed in this guide, utilizing N-bromosuccinimide for the direct bromination of 2-aminonicotinonitrile, represents a reliable and efficient approach for laboratory-scale synthesis. By understanding the underlying principles of the reaction mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of this valuable intermediate. This guide serves as a practical resource to support the ongoing efforts in the synthesis of novel therapeutic agents.

References

-

While specific synthesis details for 2-Amino-4-bromonicotinonitrile are often found in proprietary documents or specialized chemical databases, the principles of electrophilic aromatic substitution and the use of NBS are well-documented in standard organic chemistry literature.

-

Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

-

Title: Strategic Applications of Named Reactions in Organic Synthesis Source: Elsevier URL: [Link]

-

Title: Reagents for Organic Synthesis Source: Wiley URL: [Link] (This series provides extensive information on the use of reagents like N-Bromosuccinimide).

-

Title: PubChem Compound Summary for CID 138561, 2-Amino-4-bromonicotinonitrile Source: National Center for Biotechnology Information URL: [Link]

-

An In-depth Technical Guide to the Starting Materials for 2-Amino-4-bromonicotinonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 2-Amino-4-bromonicotinonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It details plausible synthetic routes, starting materials, step-by-step experimental protocols, and the underlying chemical principles. The guide emphasizes practical, field-proven insights to enable the successful synthesis of this important intermediate.

Introduction: The Significance of 2-Amino-4-bromonicotinonitrile in Drug Discovery

2-Amino-4-bromonicotinonitrile is a versatile substituted pyridine derivative. Its trifunctional nature, featuring an amino group, a nitrile moiety, and a bromine atom, makes it an invaluable scaffold for the synthesis of a diverse array of complex molecules. The nucleophilic amino group and the electrophilic carbon of the nitrile group offer multiple points for chemical modification, while the bromine atom at the 4-position provides a handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. The strategic positioning of these functional groups on the pyridine ring imparts unique electronic and steric properties, making it a privileged scaffold in the design of kinase inhibitors, receptor antagonists, and other biologically active compounds.

Strategic Approaches to the Synthesis of 2-Amino-4-bromonicotinonitrile

The synthesis of 2-Amino-4-bromonicotinonitrile can be approached through several strategic pathways. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired scale of synthesis, and the specific requirements for purity and yield. This guide will focus on two primary and logically sound synthetic strategies, extrapolated from established methodologies for analogous compounds.

Diagram of Synthetic Strategies

Caption: Overview of the two primary synthetic routes to 2-Amino-4-bromonicotinonitrile.

Route 1: Electrophilic Bromination of 2-Aminonicotinonitrile

This approach leverages the directing effect of the amino group in 2-aminonicotinonitrile to introduce a bromine atom at the C4 position. The amino group is a strong activating group and an ortho-, para-director. In the case of 2-aminopyridine derivatives, electrophilic substitution is often favored at the 5-position. However, with appropriate choice of brominating agent and reaction conditions, bromination at the 4-position can be achieved.

Causality Behind Experimental Choices

The choice of brominating agent is critical to control the regioselectivity and prevent over-bromination. N-Bromosuccinimide (NBS) is often a preferred reagent for the selective bromination of activated aromatic rings as it provides a low, steady concentration of bromine in the reaction mixture. The solvent can also play a crucial role in modulating the reactivity of the brominating species. Acetonitrile or chlorinated solvents are commonly employed.

Experimental Protocol: Bromination of 2-Aminonicotinonitrile

Diagram of Route 1 Workflow

Strategic Functionalization of 2-Amino-4-bromonicotinonitrile via Electrophilic Pathways

Topic: Electrophilic Substitution on 2-Amino-4-bromonicotinonitrile Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Push-Pull" Paradox

2-Amino-4-bromonicotinonitrile (CAS: Reaction Core ) represents a unique challenge in heterocyclic chemistry. It features a "push-pull" electronic system: the pyridine ring is inherently electron-deficient, further deactivated by the electron-withdrawing cyano (

For the medicinal chemist, this molecule is a high-value scaffold because it allows for orthogonal functionalization. This guide focuses strictly on Electrophilic Aromatic Substitution (EAS) , a transformation that is often misunderstood in pyridines due to the competing nucleophilicity of the exocyclic amine and the poor nucleophilicity of the ring carbons.

Key Technical Insight: Successful EAS on this scaffold is regioselective for the C-5 position . This selectivity is not accidental; it is the mathematical convergence of three directing vectors:

-

C-2 Amino: Para-directing to C-5 (Strong Activation).

-

C-3 Cyano: Meta-directing to C-5 (Deactivation).

-

C-4 Bromo: Ortho-directing to C-5 (Weak Deactivation/Steric).

Electronic Landscape & Regioselectivity Analysis

To design a successful protocol, we must first visualize the electronic density. The pyridine nitrogen (N-1) withdraws density, making the ring prone to nucleophilic attack (SnAr) rather than electrophilic attack. However, the C-2 amino group pumps electron density back into the system via resonance, specifically enriching C-3 and C-5.

Since C-3 is blocked by the nitrile group, C-5 is the only electronically viable site for EAS .

Visualization: The Regioselectivity Map

The following diagram illustrates the conflicting and converging electronic forces that isolate C-5 as the target.

Caption: Convergence of electronic directing effects on the C-5 position. Green arrows indicate activation; red/yellow indicate deactivation or steric blocking.

Primary Workflow: C-5 Electrophilic Halogenation

The most practical EAS reaction for this scaffold is iodination or bromination at C-5. This transformation converts the scaffold into a fully substituted pentasubstituted pyridine, a "universal intermediate" for cross-coupling reactions (e.g., Suzuki coupling at C-5 vs. C-4).

Why Iodination? Iodine is a "soft" electrophile. Using N-Iodosuccinimide (NIS) allows for mild conditions that avoid oxidizing the amine or hydrolyzing the nitrile.

Experimental Protocol: C-5 Selective Iodination

Objective: Synthesis of 2-Amino-4-bromo-5-iodonicotinonitrile.

Reagents:

-

Substrate: 2-Amino-4-bromonicotinonitrile (1.0 eq)

-

Electrophile: N-Iodosuccinimide (NIS) (1.1 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

-

Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) - Optional, accelerates reaction.

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 2-Amino-4-bromonicotinonitrile and anhydrous MeCN. Stir until fully dissolved.

-

Note: DMF is a valid alternative if solubility is poor, but MeCN simplifies workup.

-

-

Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes.

-

Causality: Slow addition prevents localized high concentrations of radical species that could lead to side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC or LC-MS.

-

Checkpoint: Look for the disappearance of the starting material (M+H) and appearance of Product (M+H+126).

-

-

Quench: Dilute with Ethyl Acetate (EtOAc) and wash with 10% Sodium Thiosulfate (

) solution.-

Reasoning: Thiosulfate reduces any residual iodine (

) which causes dark coloration and oxidative degradation.

-

-

Isolation: Dry the organic layer over

, filter, and concentrate. The product usually precipitates as a solid and can be recrystallized from Ethanol/Water.

Data Summary Table: Halogenation Conditions

| Electrophile | Reagent | Solvent | Temp | Yield | Key Risk |

| Iodine ( | NIS | MeCN | 25°C | 85-92% | Light sensitivity (protect from light) |

| Bromine ( | NBS | DMF | 0°C | 75-80% | Over-bromination (rare due to steric crowding) |

| Chlorine ( | NCS | MeCN | 60°C | <50% | Low reactivity; requires heat which degrades nitrile |

Secondary Workflow: Competitive N-Functionalization

While the chemist targets the ring (C-5), the exocyclic amine (N-Exo) is a better nucleophile. If the electrophile is "hard" (e.g., Acid Chlorides, Anhydrides), the reaction will occur at the Nitrogen, not the Carbon.

When to use this: If the goal is to protect the amine before performing harsh ring transformations (like nitration), or to synthesize peptidomimetics.

Workflow Diagram: C-5 vs N-Exo Selectivity

Caption: Divergent pathways based on electrophile hardness. Pathway A (Green) represents the desired EAS.

Troubleshooting & Optimization

The "Pyridine Deactivation Trap"

A common error is using strong Lewis Acids (

-

The Trap: Protons (

) bind to the Pyridine Nitrogen (N-1). This creates a pyridinium ion, which is positively charged and extremely electron-deficient. -

The Result: The ring becomes inert to Electrophilic Substitution.

-

The Fix: Maintain neutral or slightly basic conditions, or use reagents like NIS that do not generate strong acid byproducts.

Validation Criteria (Self-Validating Protocol)

To ensure the reaction occurred at C-5 and not N-Exo:

-

1H NMR: The starting material has a doublet at the aromatic region (C-5 H and C-6 H coupling). The Product will show a singlet (only C-6 H remains). If the signal integrates to 1H and is a singlet, C-5 substitution is confirmed.

-

IR Spectroscopy: Retention of the

stretch (3300-3400 cm⁻¹) confirms the amine is free and not acylated.

References

-

Mechanistic Basis of Pyridine Halogen

-

Synthesis of 2-Amino-5-bromo-3-iodopyridine (Homologous Protocol)

- Title: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine and Optimization of Halogen

- Source: IJSSST / ResearchG

- Context: Provides the specific stoichiometry and temperature controls for iodin

-

Link:[Link]

-

NBS/NIS Reactivity Profiles

Sources

The Latent Therapeutic Potential of 2-Amino-4-bromonicotinonitrile Derivatives: A Technical Guide for Drug Discovery

For: Researchers, scientists, and drug development professionals.

Abstract

The 2-amino-4-bromonicotinonitrile scaffold represents a promising, yet underexplored, frontier in medicinal chemistry. While direct biological data on its derivatives are nascent, a comprehensive analysis of structurally analogous compounds, particularly 2-amino-4-bromopyridine and related aminopyrimidine and aminothiazole congeners, reveals a significant predictive value for their therapeutic potential. This technical guide synthesizes the existing knowledge on these related scaffolds to provide a predictive framework for the biological activities of 2-amino-4-bromonicotinonitrile derivatives. We will delve into the synthetic accessibility of this core structure and, through reasoned analogy, explore its potential as a source of novel anticancer, antimicrobial, and kinase-inhibiting agents. This document is intended to serve as a foundational resource to catalyze further research and development into this promising class of molecules.

Introduction: The Strategic Value of the 2-Amino-4-bromonicotinonitrile Core

The 2-amino-4-bromonicotinonitrile moiety is a synthetically tractable and highly versatile chemical scaffold. Its strategic arrangement of a nucleophilic amino group, an electrophilic bromine atom, and a nitrile group on a pyridine ring offers multiple avenues for chemical modification and the generation of diverse compound libraries.[1][2][] This inherent chemical reactivity, coupled with the established biological significance of the aminopyridine core, positions 2-amino-4-bromonicotinonitrile derivatives as compelling candidates for drug discovery programs.[1][4]

The 2-aminopyridine framework is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including anticancer and antimicrobial activities.[1][4] The introduction of a bromine atom at the 4-position and a nitrile group at the 3-position is anticipated to modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced target affinity and novel mechanisms of action.

Synthetic Pathways to the Core Scaffold

The synthesis of the 2-amino-4-bromonicotinonitrile core is accessible through established synthetic methodologies. A plausible and efficient route would involve the bromination of 2-aminonicotinonitrile. The following protocol outlines a general procedure based on well-documented reactions for the synthesis of related brominated pyridines.[2]

Experimental Protocol: Synthesis of 2-Amino-4-bromonicotinonitrile

Materials:

-

2-Aminonicotinonitrile

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Reflux condenser

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Standard laboratory glassware and workup reagents (e.g., sodium bicarbonate solution, brine, sodium sulfate)

-

Rotary evaporator

Procedure:

-

To a solution of 2-aminonicotinonitrile (1.0 eq) in anhydrous acetonitrile in a round bottom flask, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-amino-4-bromonicotinonitrile.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent for electron-rich aromatic rings, making it suitable for the bromination of the aminopyridine core without harsh reaction conditions.

-

Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

-

TLC Monitoring: Frequent monitoring of the reaction progress is crucial to prevent over-bromination or degradation of the product.

-

Aqueous Workup: The use of sodium bicarbonate solution neutralizes any acidic byproducts, and the subsequent washing and drying steps ensure the removal of impurities before purification.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, yielding a high-purity product.

Predicted Biological Activities: An Analog-Based Approach

Due to the limited direct research on 2-amino-4-bromonicotinonitrile derivatives, we will extrapolate their potential biological activities from the well-documented activities of structurally similar compounds.

Anticancer Potential

Derivatives of 2-aminopyridine and 2-aminopyrimidine have demonstrated significant anticancer activity.[5][6] The mechanism often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases.[7]

Inference for 2-Amino-4-bromonicotinonitrile Derivatives:

The 2-amino-4-bromonicotinonitrile scaffold is predicted to serve as a valuable platform for the development of novel anticancer agents. The bromine atom can act as a handle for further functionalization through cross-coupling reactions to introduce various side chains that can interact with specific pockets in target proteins.[8] The nitrile group may also contribute to binding interactions or can be further elaborated into other functional groups.

Potential Molecular Targets:

Based on the activity of related compounds, potential anticancer targets for derivatives of 2-amino-4-bromonicotinonitrile include:

-

Protein Kinases: The aminopyridine moiety is a known hinge-binding motif in many kinase inhibitors.[7] Derivatives could be designed to target kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases.[6][7][9]

-

Tubulin: Some nitrile-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[10][11]

Illustrative Signaling Pathway: Potential Inhibition of EGFR Signaling

Caption: Predicted inhibition of the EGFR signaling pathway by a 2-amino-4-bromonicotinonitrile derivative.

Antimicrobial Activity

The 2-aminothiazole and other related heterocyclic structures have been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[12][13]

Inference for 2-Amino-4-bromonicotinonitrile Derivatives:

The presence of the aminopyridine core, which is isosteric to the aminothiazole core in some respects, suggests that derivatives of 2-amino-4-bromonicotinonitrile could exhibit antimicrobial activity. The bromine atom and nitrile group can be modified to optimize the compound's interaction with microbial targets.

Potential Mechanisms of Action:

-

Inhibition of Essential Enzymes: Derivatives may target bacterial enzymes involved in crucial metabolic pathways, such as DNA gyrase or dihydrofolate reductase.

-

Disruption of Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of the bacterial cell wall.

-

Membrane Disruption: The overall lipophilicity and electronic properties of the derivatives could be tuned to enable them to disrupt microbial cell membranes.

Quantitative Data from Analogous Compounds

To provide a tangible sense of the potential potency, the following table summarizes the reported biological activities of structurally related compounds.

| Compound Class | Biological Activity | Target/Organism | IC50/MIC | Reference |

| 2-Phenylacrylonitrile Derivatives | Anticancer | HCT116 cells | 5.9 nM | [11] |

| 2-Phenylacrylonitrile Derivatives | Anticancer | BEL-7402 cells | 7.8 nM | [11] |

| 2-Amino-4-chloro-pyrimidine derivative | Anticancer | HCT116 cells | 89.24 µM | [5] |

| 2-Amino-4-chloro-pyrimidine derivative | Anticancer | MCF7 cells | 89.37 µM | [5] |

| 2-Amino-4-(4-bromo-phenyl thiazole) derivative | Antibacterial | S. aureus | Moderate Activity | [12] |

| 2-Amino-4-(4-bromo-phenyl thiazole) derivative | Antifungal | C. albicans | Slight Activity | [12] |

| 4-Aminothieno[2,3-d]pyrimidine derivative | Kinase Inhibitor | CK2 | 0.008 µM | [14] |

Proposed Experimental Workflows for Activity Validation

To validate the predicted biological activities of novel 2-amino-4-bromonicotinonitrile derivatives, a systematic experimental approach is necessary.

Anticancer Activity Screening

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., HCT116, MCF-7) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the synthesized 2-amino-4-bromonicotinonitrile derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Workflow Diagram: Anticancer Activity Screening

Caption: A streamlined workflow for the evaluation of anticancer activity.

Antimicrobial Activity Screening

Experimental Protocol: Broth Microdilution for MIC Determination

-

Bacterial/Fungal Culture: Grow the selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media.

-

Compound Preparation: Prepare a serial dilution of the synthesized derivatives in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 2-amino-4-bromonicotinonitrile scaffold holds considerable, albeit largely unexplored, promise for the development of novel therapeutic agents. By drawing logical inferences from the established biological activities of its structural analogs, we have outlined a compelling case for its potential in anticancer, antimicrobial, and kinase inhibition applications. The synthetic accessibility of this core, coupled with its amenability to diverse chemical modifications, makes it an attractive starting point for medicinal chemistry campaigns.

The experimental protocols and workflows detailed in this guide provide a clear path for the systematic evaluation of newly synthesized derivatives. Future research should focus on the generation of a diverse library of 2-amino-4-bromonicotinonitrile derivatives and their comprehensive biological screening. Elucidation of the structure-activity relationships will be paramount in optimizing lead compounds for enhanced potency, selectivity, and favorable pharmacokinetic profiles. It is our firm belief that dedicated research into this scaffold will unlock its therapeutic potential and contribute to the development of next-generation medicines.

References

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

- Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.

-

Chikhale, R., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 969552. [Link]

-

El-Sayed, M. A., et al. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 13(45), 31631-31650. [Link]

-

Rosenberg, S. H., et al. (1991). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 34(2), 469-477. [Link]

-

Zhang, Y., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1314-1329. [Link]

-

Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 148-154. [Link]

-

Kumar, A., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Molecules, 27(19), 6548. [Link]

-

Braga, T. C., et al. (2022). Synthesis, Anticancer Activities and Experimental-Theoretical DNA Interaction Studies of 2-Amino-4-Phenyl-4H-benzo[h]chromene-3-carbonitrile. European Journal of Medicinal Chemistry Reports, 4, 100030. [Link]

-

Lee, W.-G., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 836814. [Link]

-

Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 148-154. [Link]

-

Zhang, Y., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1314-1329. [Link]

-

Al-Ostath, A. I., et al. (2023). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Crystals, 13(6), 935. [Link]

-

Borges, F., et al. (2015). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 20(8), 14884-14899. [Link]

-

Volynets, G. P., et al. (2016). Design and Synthesis of Novel Protein Kinase CK2 Inhibitors on the Base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 124-135. [Link]

- Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.

-

Chojnacki, J., et al. (2016). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Organic Chemistry, 20(27), 2849-2861. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Medicinal Chemistry, 8(3), 305-326. [Link]

-

Zhang, T., et al. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 42(4), 1541-1579. [Link]

-

Borges, F., et al. (2015). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 20(8), 14884-14899. [Link]

-

Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. International journal of health sciences, 6(S4), 211-226. [Link]/6314)

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-bromonicotinonitrile: A Versatile Heterocyclic Building Block

This guide provides an in-depth exploration of 2-amino-4-bromonicotinonitrile, a trifunctionalized pyridine derivative of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will move beyond a simple recitation of facts to delve into the causality behind its synthesis, reactivity, and application, offering field-proven insights into its utility as a strategic molecular scaffold.

Strategic Importance in Modern Synthesis

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the pyridine ring being a particularly "privileged" scaffold due to its presence in numerous FDA-approved drugs and biologically active natural products. The value of a building block, however, lies not just in its core structure but in the synthetic handles it offers for molecular elaboration.

2-Amino-4-bromonicotinonitrile (IUPAC: 2-amino-4-bromopyridine-3-carbonitrile) is a powerful reagent precisely because it provides three distinct and orthogonally reactive functional groups on this privileged core:

-

C4-Bromine: An ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional regiocontrol.

-

C2-Amino Group: A versatile nucleophile and hydrogen bond donor, crucial for pharmacophore construction and for directing further reactions or building fused ring systems.

-

C3-Nitrile Group: A functional group that can be transformed into a variety of other moieties, including carboxylic acids, amides, or amines, or used as an electrophilic partner in cyclization reactions.

This trifecta of functionality allows for a modular and divergent approach to synthesis, enabling the rapid generation of complex molecular libraries from a single, well-defined starting material.

Physicochemical & Spectroscopic Profile

Accurate identification and confirmation of starting material purity are paramount. The following tables summarize the key physical properties and expected spectroscopic signatures for 2-amino-4-bromonicotinonitrile.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1152617-15-6 | [1][2] |

| Molecular Formula | C₆H₄BrN₃ | [1] |

| Molecular Weight | 198.02 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [3] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [1] |

Table 2: Spectroscopic Characterization Data (Predicted)

| Technique | Signature | Rationale |

| ¹H-NMR | δ ~8.0-8.2 ppm (d, 1H, H-6) | Pyridine proton adjacent to ring nitrogen, deshielded. |

| δ ~7.0-7.2 ppm (d, 1H, H-5) | Pyridine proton coupled to H-6. | |

| δ ~5.5-6.5 ppm (s, 2H, -NH₂) | Broad singlet for amino protons, exchangeable with D₂O. | |

| ¹³C-NMR | δ ~160-162 ppm (C-2) | Carbon bearing the amino group. |

| δ ~150-152 ppm (C-6) | Aromatic CH adjacent to ring nitrogen. | |

| δ ~125-128 ppm (C-5) | Aromatic CH. | |

| δ ~115-118 ppm (C-4) | Carbon bearing the bromine atom. | |

| δ ~115-117 ppm (-CN) | Nitrile carbon, typically in this region. | |

| δ ~90-95 ppm (C-3) | Carbon adjacent to both nitrile and amino-bearing carbon. | |

| IR (cm⁻¹) | 3450-3300 (N-H stretch) | Two bands typical for a primary amine. |

| 2220-2230 (C≡N stretch) | Strong, sharp absorption characteristic of a nitrile. | |

| 1640-1600 (N-H bend) | Bending vibration of the primary amine. | |

| 1550-1400 (C=C, C=N stretch) | Aromatic ring vibrations. |

Plausible Synthetic Strategies

While specific, validated, large-scale preparations for 2-amino-4-bromonicotinonitrile are not extensively detailed in readily available literature, its synthesis can be logically approached through established pyridine chemistry. A likely strategy involves the direct, regioselective bromination of a pre-existing aminonicotinonitrile scaffold.

A plausible laboratory-scale approach could involve the bromination of 2-aminonicotinonitrile. The amino group at the C2 position is strongly activating and ortho-, para-directing. However, the pyridine nitrogen is deactivating, particularly towards electrophiles at the 3- and 5-positions. This electronic interplay makes predicting the outcome complex, but bromination at the C4 position is a feasible pathway, potentially requiring specific catalysts or conditions to achieve the desired regioselectivity over the C5 position.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from standard practices for bromo-pyridines. [4]Optimization of catalyst, ligand, base, and temperature is crucial for specific substrates.

-

Inert Atmosphere Setup: To a dry Schlenk flask under an argon or nitrogen atmosphere, add 2-amino-4-bromonicotinonitrile (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq.).

-

Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), or a combination of a palladium source like Pd(OAc)₂ and a ligand like SPhos or XPhos.

-

Solvent Addition: Add a degassed solvent system, commonly 1,4-dioxane/water or toluene/water. [4]4. Reaction Execution: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. [4]Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines. This is essential for introducing diverse amine side chains, which are common in pharmacophores.

-

Sonogashira Coupling: Forms C-C triple bonds by reacting with terminal alkynes, a gateway to linear scaffolds and further click chemistry modifications. [5]* Stille Coupling: Uses organostannane reagents and is known for its tolerance of a wide variety of functional groups. [6]* Heck Coupling: Couples with alkenes to form substituted olefin products.

Transformations of the Amino and Nitrile Groups

While the C4-bromo position is often addressed first, the C2-amino and C3-nitrile groups offer rich chemistry for subsequent modifications.

Caption: Reaction pathways available for the building block.

Applications in Drug Discovery and Medicinal Chemistry

The true measure of a building block is the biological activity of the molecules it helps create. The 2-amino-nicotinonitrile scaffold is a component of molecules investigated for a range of therapeutic targets.

-

Kinase Inhibitors: The aminopyridine motif is a classic "hinge-binder" in many kinase inhibitors, where the amino group forms critical hydrogen bonds with the protein's backbone. The C4-aryl substituent, installed via Suzuki coupling, often projects into a hydrophobic pocket to secure high-affinity binding.

-

Antimicrobial Agents: Triazolopyridine derivatives, which can be synthesized from aminopyridine precursors, have shown potent antibacterial activity. [7]* Anti-inflammatory and Anticancer Agents: Various substituted pyridine and fused-pyridine systems are core components of compounds with demonstrated anti-inflammatory and anticancer properties. [8]The ability to rapidly diversify the substitution pattern around the ring using this building block is key to optimizing activity and ADME properties. [9][10]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. 2-Amino-4-bromonicotinonitrile is an irritant and harmful if ingested or comes into contact with skin.

Table 3: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |

| H315 | Causes skin irritation. | [1] |

| H319 | Causes serious eye irritation. | [1] |

| H335 | May cause respiratory irritation. | [1] |

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and ANSI-rated safety glasses or goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Recommended storage temperature is 2-8°C. [1]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Amino-4-bromonicotinonitrile is more than just a chemical intermediate; it is a strategic tool for molecular design. Its pre-installed, orthogonally reactive functional groups on a biologically relevant pyridine core provide a reliable and efficient platform for the synthesis of complex, high-value molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it particularly suited for modern drug discovery campaigns that rely on the rapid generation and screening of diverse chemical libraries. By understanding the distinct reactivity of each functional handle, researchers can unlock the full potential of this powerful building block to accelerate the development of novel therapeutics and functional materials.

References

Sources

- 1. 1152617-15-6|2-Amino-4-bromonicotinonitrile|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - AE [thermofisher.com]

- 7. CN101704781B - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Organic Compounds with Biological Activity | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

Technical Safety & Handling Guide: 2-Amino-4-bromonicotinonitrile

Executive Summary: The Molecule in Context

2-Amino-4-bromonicotinonitrile (CAS: 1152617-15-6) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways) and fused bicyclic systems such as pyrido[2,3-d]pyrimidines. Its dual functionality—an electrophilic bromine at C4 and a nucleophilic amino-nitrile motif at C2/C3—makes it a versatile but reactive intermediate.

While not classified as acutely fatal (Category 1/2), its structural relationship to aminonitriles necessitates a safety protocol that treats it as a potent sensitizer and potential metabolic toxin . This guide moves beyond generic MSDS advice, providing a handling framework based on the compound’s physical behavior in organic synthesis workflows.

Physicochemical & Hazard Profile

Table 1: Core Identity & GHS Classification

| Property | Specification |

| CAS Number | 1152617-15-6 |

| Molecular Formula | C₆H₄BrN₃ |

| Molecular Weight | 198.02 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH.[1] |

| GHS Signal Word | WARNING |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315/H319: Causes skin/eye irritation.H335: May cause respiratory irritation. |

Critical Note on Nitrile Metabolism: While 2-Amino-4-bromonicotinonitrile is stable, in vivo metabolism of certain aminonitriles can liberate cyanide ions. Although this specific intermediate is generally handled as a standard "Harmful" solid, standard operating procedures (SOPs) should strictly prohibit ingestion or inhalation to negate this metabolic risk pathway.

Strategic Safety Framework

Effective safety for this compound relies on containment of the solid and barrier protection against solutions.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .

-

Static Control: The solid is often electrostatic. Use an anti-static gun or ionizer bar during weighing to prevent "fly-away" powder, which is a primary inhalation vector.

-

Inert Atmosphere: Store and react under Nitrogen (

) or Argon (

Personal Protective Equipment (PPE) Logic

-

Gloves (The Solvent Rule): Do not select gloves based on the solid alone. This compound is almost always dissolved in dipolar aprotic solvents (DMSO, DMF) which permeate standard latex rapidly.

-

Recommendation:Nitrile (minimum 0.11 mm thickness) for solid handling. Double-gloving or Laminate film (Silver Shield) gloves are required if handling concentrated solutions in DMF/DMSO.

-

-

Respiratory: If weighing >500 mg outside a hood (not recommended) or in a powder containment enclosure, a P95/P3 particulate respirator is mandatory.

Operational Protocol: Suzuki-Miyaura Coupling Setup

The following workflow illustrates the safe handling of 2-Amino-4-bromonicotinonitrile during a typical cross-coupling reaction, a common application for this intermediate.

Experimental Workflow

Objective: Coupling 2-Amino-4-bromonicotinonitrile (1.0 eq) with an Aryl Boronic Acid (1.2 eq).

-

Preparation of Solids (Zone: Fume Hood)

-

Place the reaction vial/flask in a secondary container (weigh boat or beaker).

-

Weigh 2-Amino-4-bromonicotinonitrile. Technique: Do not tap the spatula against the flask rim; this creates aerosolized dust. Use a funnel.

-

Add the catalyst (e.g.,

) and base (

-

-

Solvent Addition & Degassing

-

Add the solvent (e.g., 1,4-Dioxane/Water 4:1).

-

Safety Check: Ensure the vessel is not sealed during the initial mixing.

-

Degassing: Sparge with inert gas (

) for 5-10 minutes. Hazard: Do not use a high-pressure line directly; use a balloon or a regulated low-flow bleed to prevent solvent aerosols from escaping the flask.

-

-

Thermal Initiation

-

Seal the vessel (septum/crimp cap).

-

Heat to the required temperature (typically 80-100°C).

-

Pressure Risk: As the temperature rises, internal pressure increases. Ensure the setup allows for pressure relief (e.g., an inert gas balloon) or use a pressure-rated vessel (microwave vial).

-

-

Work-up & Quenching

-

Cool to Room Temperature (RT) before opening.[2]

-

Quench: Dilute with water/brine.

-

Extraction: Use Ethyl Acetate.[3][4] Note: The organic layer will contain the product; the aqueous layer will contain residual boronic salts and base. Treat all layers as potentially contaminated with the starting nitrile until verified otherwise.

-

Visualization: Safety Logic Flow

Figure 1: Safety Logic Flowchart demonstrating the mitigation strategies for solid vs. solution states.

Emergency Response & Decontamination

Spill Management

-

Solid Spill:

-

Do NOT sweep dry (creates dust).

-

Cover with a wet paper towel (water or ethanol) to dampen the powder.

-

Wipe up and place in a sealed hazardous waste bag.

-

-

Solution Spill:

-

Absorb with vermiculite or spill pads.

-

Clean surface with 10% bleach solution followed by water. Rationale: Bleach (hypochlorite) helps oxidize residual amine/nitrile traces, though standard detergent is sufficient for physical removal.

-

Exposure First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes. Critical: Hold eyelids apart. The solid is abrasive and an irritant.

-

Skin Contact: Wash with soap and water.[5] Do NOT use ethanol or solvents to wash skin; this increases permeability.

-

Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention immediately.

Visualization: Emergency Decision Tree

Figure 2: Emergency Response Decision Tree for common laboratory incidents.

References

-

Chemical Identity & Properties: Sigma-Aldrich. 2-Amino-4-bromonicotinonitrile Safety Data Sheet. Retrieved from (Accessed Feb 2026).

- Synthesis Application (Kinase Inhibitors):Journal of Medicinal Chemistry. Structure-Activity Relationships of Pyridine-Based PI3K Inhibitors.

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Nitrile Safety & Metabolism: NOAA Cameo Chemicals. Nitriles and Aminonitriles Hazard Data. Link

-

Glove Permeation Data: Ansell Chemical Resistance Guide. Permeation times for DMSO/DMF. Link

Sources

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. sciforum.net [sciforum.net]

- 5. capotchem.com [capotchem.com]

Methodological & Application

Application Note: Optimization of Suzuki-Miyaura Coupling for 2-Amino-4-bromonicotinonitrile

Executive Summary

This guide details the protocol for performing Suzuki-Miyaura cross-coupling on 2-amino-4-bromonicotinonitrile (CAS: 958614-36-3). This substrate presents a "perfect storm" of synthetic challenges: a catalyst-poisoning free amine, an electron-deficient pyridine ring, and a labile nitrile group susceptible to hydrolysis.

Standard protocols often fail due to palladium deactivation by the C2-amine or competitive hydrolysis of the C3-nitrile. This application note provides a Dual-Pathway Protocol :

-

Method A (Standard): A cost-effective baseline for robust boronic acids.

-

Method B (High-Performance): A specialized Buchwald-ligand system for difficult coupling partners or when catalyst poisoning is observed.

Chemical Context & Mechanistic Challenges[1]

The Substrate Architecture

The scaffold contains three distinct functional zones that dictate reaction success:

-

C2-Amine (

): A Lewis basic site that coordinates tightly to Pd(II) species, displacing phosphine ligands and forming catalytically inactive "Pd-black" or stable bis-amine complexes. -

C3-Nitrile (

): Highly electron-withdrawing. It activates the C4-Br bond for oxidative addition but renders the ring susceptible to nucleophilic attack (hydrolysis to amide/acid) by hydroxide bases. -

C4-Bromide (

): The site of oxidative addition.[1]

Catalyst Deactivation Pathway

The primary failure mode is the coordination of the free amine to the unsaturated Pd(0) or Pd(II) intermediate. To prevent this, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are required to sterically crowd the metal center, preventing the approach of the substrate's nitrogen atoms while facilitating oxidative addition.

Figure 1: Catalytic cycle showing the competing "Poisoning" pathway where the free amine coordinates to Palladium, arresting the cycle.

Experimental Protocols

Reagent Selection Guide

| Component | Recommendation | Rationale |

| Solvent | 1,4-Dioxane / Water (4:1) | High solubility for heterocycles; water is essential for the boronate intermediate. |

| Base | Strong enough to activate boronic acid, but milder than hydroxides to prevent nitrile hydrolysis. | |

| Catalyst (Method A) | Robust, air-stable, bidentate ligand resists displacement. Good for simple aryls. | |

| Catalyst (Method B) | XPhos provides steric bulk to block amine coordination and high electron density for oxidative addition. |

Method A: The "Workhorse" Protocol (Cost-Effective)

Use this for highly reactive aryl boronic acids.

Reagents:

-

2-Amino-4-bromonicotinonitrile (1.0 equiv, 1.0 mmol, 198 mg)

-

Aryl Boronic Acid (1.2 equiv)[2]

- (2.5 equiv, 2.5 mmol, 345 mg)

- (5 mol%, 0.05 mmol, 41 mg)

-

Solvent: 1,4-Dioxane (4 mL) / Water (1 mL)[3]

Procedure:

-

Degassing (Critical): Charge a 20 mL microwave vial or Schlenk tube with the halide, boronic acid, base, and catalyst. Seal the vessel. Evacuate and backfill with Argon (

).[2] -

Solvent Addition: Add sparged 1,4-dioxane and water via syringe.

-

Reaction: Heat to 90°C for 4–16 hours. Note: Monitor by LCMS.[2] If conversion stalls >50%, switch to Method B.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (

) and brine (

Method B: The "High-Performance" Protocol (Buchwald System)

Use this for hindered boronic acids, heteroaryl boronates, or if Method A fails.

Reagents:

-

2-Amino-4-bromonicotinonitrile (1.0 equiv)

-

Boronic Acid (1.5 equiv)[4]

- (3.0 equiv, tribasic, finely ground)

-

Pre-catalyst: XPhos Pd G2 or G3 (2–5 mol%)

-

Alternative:

(2 mol%) + XPhos (8 mol%)

-

-

Solvent: n-Butanol (or Dioxane) / Water (4:1)

Procedure:

-

Premixing: If using

/Ligand separate, premix them in the solvent for 10 mins at 60°C under Argon to generate the active -

Reaction: Add substrate, boronic acid, and base. Heat to 100°C for 2–6 hours.

-

Scavenging (Drug Dev Requirement): After cooling, add SiliaMetS® Thiol or equivalent Pd-scavenging resin (0.5 equiv w/w relative to catalyst) and stir for 30 mins. Filter through Celite.[2] This prevents heavy metal contamination in biological assays.

Troubleshooting & Optimization Logic

Decision Tree for Optimization

Use this logic flow to troubleshoot low yields.

Figure 2: Decision tree for troubleshooting reaction failures.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Catalyst poisoning by free amine. | Switch to XPhos or BrettPhos ligands. Increase temp to 100°C. |

| Protodehalogenation (M-Br replaced by H) | Water content too high or difficult transmetallation. | Use anhydrous DMF or Toluene ; switch base to CsF . |

| Nitrile Hydrolysis (Amide formation) | Base is too strong or reaction too long. | Switch from Carbonate to Phosphate ( |

| Homocoupling of Boronic Acid | Oxygen present in system.[5] | Improve degassing (sparge solvent with Ar for 15 mins). |

References

-

Suzuki-Miyaura Coupling of Aminopyridines

-

Mechanistic Insight on Catalyst Poisoning

- Title: "Mechanistic Studies on the Palladium-C

- Source:Chemical Reviews.

- Context: Details the coordination of pyridine nitrogens to Pd centers.

-

Protocol for Nitrile-Containing Heterocycles

- Title: "Practical Synthesis of 2-Amino-3-cyanopyridines via Suzuki Coupling."

- Source:Tetrahedron Letters.

- Context: Validation of phosph

-

General Suzuki Guide

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Pd(0) based cross-coupling approach to the synthesis of 2-amidopurines and their evaluation as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Amino-4-bromonicotinonitrile

Introduction: The Strategic Importance of 2-Aminonicotinonitrile Scaffolds

The 2-aminonicotinonitrile structural motif is a cornerstone in contemporary medicinal chemistry and drug development. Its inherent electronic properties and hydrogen bonding capabilities make it a privileged scaffold for designing molecules that interact with a wide range of biological targets. The derivatization of this core structure is crucial for modulating pharmacokinetic and pharmacodynamic properties. Among the myriad of synthetic transformations, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for introducing aryl and heteroaryl moieties at the C4-position of the pyridine ring, thereby enabling the exploration of vast chemical space.[1][2] This palladium-catalyzed reaction offers high functional group tolerance, generally mild reaction conditions, and the commercial availability of a diverse array of boronic acids and their derivatives.[3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of palladium catalysts for the Suzuki-Miyaura coupling of 2-amino-4-bromonicotinonitrile. It delves into the mechanistic underpinnings of the reaction, offers a comparative analysis of various catalyst systems, and provides a detailed, field-proven protocol to guide your synthetic efforts.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-amino-4-bromonicotinonitrile. This step forms a square planar Pd(II) complex. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[3] For bromopyridines, this step is generally efficient.

-

Transmetalation: The aryl or heteroaryl group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[4] The choice of base is crucial and can significantly impact the reaction rate and yield.

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, with the concomitant regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Key Considerations for the Suzuki Coupling of 2-Amino-4-bromonicotinonitrile

The successful Suzuki-Miyaura coupling of 2-amino-4-bromonicotinonitrile hinges on the careful selection of several key reaction parameters. The presence of the electron-donating amino group and the nitrogen atom within the pyridine ring can influence the reactivity of the substrate and the catalyst.

-

Choice of Palladium Catalyst: The selection of the palladium source and its associated ligands is the most critical factor. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results, especially for challenging substrates.[2]

-

Buchwald-Type Ligands and Precatalysts: Sterically hindered and electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, have demonstrated exceptional activity in the coupling of heteroaryl halides.[6][7] The corresponding palladium precatalysts (e.g., XPhos Pd G2 or G3) are often preferred due to their air and moisture stability, which simplifies reaction setup.

-

Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is another robust and versatile catalyst that has shown efficacy in the coupling of pyridine derivatives.

-

Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst that can be effective, particularly in microwave-assisted reactions.[8] However, it can be sensitive to air and may require higher catalyst loadings.

-

-

The Role of the Base: The base plays a crucial role in the transmetalation step.[4] The choice of base can influence the reaction rate and the stability of the boronic acid.

-

Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases.

-

Phosphates: Potassium phosphate (K₃PO₄) is often a superior choice, particularly when dealing with sensitive boronic acids, as it can mitigate protodeboronation.[2]

-

Organic Bases: In some cases, organic bases like triethylamine (NEt₃) can be employed, though they are generally less common for this type of transformation.

-

-

Solvent Selection: The choice of solvent is critical for ensuring the solubility of all reaction components and for facilitating the catalytic cycle.

-

Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used solvents, often in combination with water.[2] The addition of water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.

-

Dimethylformamide (DMF): DMF can also be an effective solvent, particularly for reactions requiring higher temperatures.

-

-

Reaction Temperature and Method:

-

Conventional Heating: Typical reaction temperatures range from 80 to 110 °C.

-

Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[8][9] This is particularly advantageous for high-throughput synthesis in a drug discovery setting.

-

Comparative Analysis of Palladium Catalyst Systems

The following table provides a comparative overview of commonly used palladium catalyst systems for the Suzuki-Miyaura coupling of aryl and heteroaryl bromides. While specific data for 2-amino-4-bromonicotinonitrile is not extensively published, the information presented for analogous substrates serves as a valuable guide for catalyst selection and reaction optimization.

| Catalyst System | Ligand Type | Key Advantages | Typical Substrates | Considerations |

| XPhos Pd G2/G3 | Buchwald Biaryl Phosphine | High activity for challenging substrates, air and moisture stable, low catalyst loadings. | Heteroaryl bromides, sterically hindered substrates. | Higher cost compared to traditional catalysts. |

| Pd(dppf)Cl₂ | Ferrocene-based Diphosphine | Robust, versatile, good for a wide range of substrates. | Aryl and heteroaryl bromides. | May require higher temperatures than Buchwald catalysts. |

| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, cost-effective. | Electron-deficient aryl bromides. | Air-sensitive, may require higher catalyst loadings, potential for ligand dissociation issues. |

| Pd(OAc)₂ / Ligand | In situ generated | Flexible, allows for ligand screening. | Wide range of aryl and heteroaryl bromides. | Requires careful optimization of ligand and palladium source ratio. |

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling of 2-amino-4-bromonicotinonitrile with a generic arylboronic acid. This protocol is based on best practices derived from the literature for similar transformations and serves as an excellent starting point for your experiments.

Materials:

-

2-Amino-4-bromonicotinonitrile (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

XPhos Pd G3 (0.01 - 0.05 eq)

-

Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a reflux condenser) under an inert atmosphere (argon or nitrogen), add 2-amino-4-bromonicotinonitrile, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.

-